molecular formula C7H7BN2O2 B595194 (1H-Pyrrolo[2,3-c]pyridin-4-yl)boronic acid CAS No. 1312368-90-3

(1H-Pyrrolo[2,3-c]pyridin-4-yl)boronic acid

Cat. No. B595194
CAS RN: 1312368-90-3
M. Wt: 161.955
InChI Key: SAVDQQWZBYXDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1H-Pyrrolo[2,3-c]pyridin-4-yl)boronic acid” is a chemical compound that is commonly used as a reagent in cross-coupling reactions .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in several studies . These compounds have shown potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H7BN2O2 . The InChI code is 1S/C7H7BN2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h1-4,11-12H, (H,9,10) .


Chemical Reactions Analysis

“this compound” can be used as a reagent in various chemical reactions. For instance, it can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Boronic Acid Compounds in Chemistry and Material Science

Boronic acid compounds, including derivatives of (1H-Pyrrolo[2,3-c]pyridin-4-yl)boronic acid, are recognized for their unique chemical properties that make them valuable in the synthesis and development of various chemical sensors, materials, and catalysts. The reversible covalent bonding of boronic acids with diols and polyols enables their use in creating highly selective chemical sensors. These sensors can detect carbohydrates, catecholamines, ions, and hydrogen peroxide, among other analytes, showcasing their versatility and importance in analytical chemistry. Furthermore, boronic acids are crucial in the development of organic optoelectronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics, due to their ability to improve material properties and device performance (Bian et al., 2019; Squeo et al., 2020).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the application of boronic acid derivatives, including those related to this compound, has been explored for their potential in drug discovery and development. The unique properties of boron atoms allow for the design of novel drugs with improved efficacy, selectivity, and pharmacokinetic profiles. Boronic acid compounds have been incorporated into the development of enzyme inhibitors, demonstrating significant potential in treating diseases by targeting specific biological pathways. Moreover, the exploration of boronic acids in drug design has led to the approval of several boronic acid-based drugs, highlighting their growing importance in therapeutic applications (Plescia & Moitessier, 2020).

Environmental and Biological Applications

Boronic acid compounds also play a crucial role in environmental and biological research. Their ability to bind with various boron species has been utilized in the removal of boron contaminants from water, addressing environmental concerns associated with boron toxicity. Layered double hydroxides (LDHs) and boronic acid-functionalized materials have demonstrated effectiveness in capturing boron species, showcasing the potential of boronic acid compounds in environmental purification processes. Additionally, the interaction of boronic acids with biological systems, including their antifungal properties and effects on fungal biology, has been a subject of research, suggesting their potential in agricultural and pharmaceutical applications (Theiss et al., 2013; Estevez-Fregoso et al., 2021).

Mechanism of Action

Target of Action

Azaindole derivatives have been widely used as kinase inhibitors . Kinases are enzymes that play a crucial role in cell signaling and regulation. They catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is fundamental to many cellular functions.

Mode of Action

Azaindoles are known to interact with their targets (such as kinases) by fitting into the atp-binding pocket, thereby inhibiting the kinase activity . This interaction can lead to changes in the phosphorylation state of proteins, affecting various cellular processes.

Biochemical Pathways

For instance, kinase inhibitors can impact pathways related to cell growth, proliferation, and apoptosis .

Result of Action

As a potential kinase inhibitor, it could potentially inhibit the phosphorylation of proteins, thereby affecting cellular processes such as cell growth, proliferation, and apoptosis .

properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-3-9-4-7-5(6)1-2-10-7/h1-4,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVDQQWZBYXDJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CC2=C1C=CN2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726008
Record name 1H-Pyrrolo[2,3-c]pyridin-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1312368-90-3
Record name 1H-Pyrrolo[2,3-c]pyridin-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.